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Compound of Interest

Compound Name: 3-Chloro-6-methylpyrazin-2-amine

Cat. No.: B1316360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound 3-Chloro-6-methylpyrazin-2-amine. The following sections present predicted

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data,

alongside generalized experimental protocols for acquiring such spectra. This information is

critical for the identification, characterization, and quality control of this compound in research

and drug development settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Chloro-6-
methylpyrazin-2-amine. These predictions are based on the analysis of structurally similar

compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 s 1H Pyrazine C5-H

~5.0 br s 2H -NH₂

~2.4 s 3H -CH₃
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Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 Pyrazine C2-NH₂

~150 Pyrazine C6-CH₃

~135 Pyrazine C3-Cl

~125 Pyrazine C5

~21 -CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio Predicted Fragment Ion Relative Intensity

143/145
[M]⁺ (Molecular Ion, due to

³⁵Cl/³⁷Cl)
High

128 [M - CH₃]⁺ Moderate

108 [M - Cl]⁺ Moderate

80 [M - Cl - HCN]⁺ Moderate-Low

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450-3300
N-H Stretch (asymmetric and

symmetric)
Medium

3050-3000 Aromatic C-H Stretch Weak

2950-2850 Aliphatic C-H Stretch Weak

1640-1600 N-H Scissoring Medium

1580-1450 C=C and C=N Stretching (ring) Strong

1200-1000 C-N Stretch Medium

850-750 C-Cl Stretch Strong

850-800 C-H Out-of-plane Bending Medium

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of solid 3-Chloro-6-methylpyrazin-2-amine is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16

scans are co-added.

¹³C NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a spectral width of

240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton

decoupling is applied during acquisition. Typically, 1024 scans are co-added.
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Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C

spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer via a direct insertion probe or after separation by gas chromatography (GC-

MS).

Ionization: Electron Ionization (EI) is performed at 70 eV.

Mass Analysis: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400

atomic mass units (amu).

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in

an approximate 3:1 ratio) is used to confirm the presence of a chlorine atom in the molecular

ion and its fragments.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted

from the sample spectrum.

Data Analysis: The absorption bands in the resulting spectrum are assigned to their

corresponding vibrational modes.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1316360#spectroscopic-data-of-3-chloro-6-
methylpyrazin-2-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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